(2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
CAS No.:
Cat. No.: VC15846734
Molecular Formula: C17H18N2O
Molecular Weight: 266.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N2O |
|---|---|
| Molecular Weight | 266.34 g/mol |
| IUPAC Name | [2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C17H18N2O/c1-13-10-15(12-18-11-13)16-8-5-9-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,10-12,16H,5,8-9H2,1H3 |
| Standard InChI Key | RYRXXNJHYLSFMO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The molecule consists of three key components:
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A pyrrolidine ring (five-membered saturated heterocycle with one nitrogen atom).
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A 5-methylpyridine group attached to the pyrrolidine’s second carbon.
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A phenyl carbonyl group linked to the pyrrolidine’s nitrogen atom .
This configuration creates a hybrid structure with both aromatic and aliphatic characteristics, influencing its solubility and reactivity. The IUPAC name is [2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone, and its canonical SMILES string is CC1=CN=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 .
Physicochemical Data
The compound’s lipophilicity (LogP ~2.5) suggests moderate membrane permeability, a critical factor for drug candidates targeting the central nervous system. Its low water solubility aligns with similar pyrrolidine derivatives, necessitating formulation strategies like salt formation or nanoemulsions for biomedical applications .
Synthesis and Optimization
Synthetic Routes
Two primary methods dominate its synthesis:
Pyrrolidine Ring Formation Followed by Functionalization
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Pyrrolidine Synthesis: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions.
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Pyridine Substitution: Introducing the 5-methylpyridine group via Suzuki-Miyaura coupling, using a palladium catalyst.
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Carbonyl Attachment: Friedel-Crafts acylation to attach the phenyl carbonyl group .
One-Pot Multicomponent Reaction
A streamlined approach combines:
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Pyrrolidine precursor (e.g., proline derivative).
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5-Methylpyridine-3-boronic acid.
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Benzoyl chloride.
This method reduces purification steps and improves yields (~65%).
Reaction Optimization
Critical parameters include:
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Temperature: 80–100°C for coupling reactions.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Biological Activity and Mechanistic Insights
Predicted Targets
Computational docking studies suggest interactions with:
| Target | Binding Affinity (kcal/mol) | Potential Effect |
|---|---|---|
| Dopamine D₂ Receptor | −8.2 | Modulation of reward pathways |
| Serotonin Transporter | −7.8 | Antidepressant activity |
| Monoamine Oxidase B | −7.5 | Neuroprotection |
These predictions align with structural analogs showing efficacy in neurological disorders .
Experimental Findings
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Antimicrobial Activity: Moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) .
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Anti-inflammatory Effects: 40% reduction in TNF-α levels at 10 µM in murine macrophages .
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Cytotoxicity: IC₅₀ = 18 µM against HCT-116 colon cancer cells, suggesting selective toxicity .
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing dopamine receptor modulators.
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Prodrug Design: Ester derivatives improve bioavailability by masking the carbonyl group .
Chemical Biology
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Enzyme Probes: Used to study cytochrome P450 interactions due to its heterocyclic motifs .
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Receptor Mapping: Radiolabeled analogs help map neurotransmitter binding sites .
Material Science
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Liquid Crystals: The rigid pyridine-pyrrolidine core enhances thermal stability in display technologies.
| Hazard | GHS Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category 2 | Wear nitrile gloves |
| Eye Damage | Category 2A | Use safety goggles |
| Respiratory Irritation | Category 3 | Work in a fume hood |
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